6-Hydroxy-2,4,5,7-tetraiodo-3H-xanthen-3-one
CAS No.: 142189-38-6
Cat. No.: VC21151922
Molecular Formula: C13H4I4O3
Molecular Weight: 715.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 142189-38-6 |
|---|---|
| Molecular Formula | C13H4I4O3 |
| Molecular Weight | 715.79 g/mol |
| IUPAC Name | 6-hydroxy-2,4,5,7-tetraiodoxanthen-3-one |
| Standard InChI | InChI=1S/C13H4I4O3/c14-6-2-4-1-5-3-7(15)11(19)9(17)13(5)20-12(4)8(16)10(6)18/h1-3,18H |
| Standard InChI Key | KBKHBHIMPFUQBK-UHFFFAOYSA-N |
| SMILES | C1=C2C=C(C(=O)C(=C2OC3=C(C(=C(C=C31)I)O)I)I)I |
| Canonical SMILES | C1=C2C=C(C(=O)C(=C2OC3=C(C(=C(C=C31)I)O)I)I)I |
Introduction
Chemical Identity and Structure
6-Hydroxy-2,4,5,7-tetraiodo-3H-xanthen-3-one is an organoiodine compound with a xanthene backbone substituted with four iodine atoms and a hydroxyl group. Its structure features a tricyclic system with a central oxygen heterocycle and a ketone functional group.
Basic Chemical Properties
The fundamental chemical properties of 6-Hydroxy-2,4,5,7-tetraiodo-3H-xanthen-3-one are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₄I₄O₃ |
| Molecular Weight | 715.79 g/mol |
| CAS Registry Number | 142189-38-6 |
| Alternative CAS Number | 10462544 |
| Structure Type | Xanthene derivative |
These properties establish the compound as a complex halogenated organic molecule with significant molecular weight due to its four iodine atoms .
Chemical Structure and Representation
The compound consists of a xanthene core (a tricyclic structure with an oxygen bridge) substituted with four iodine atoms at positions 2, 4, 5, and 7, a hydroxyl group at position 6, and a ketone group at position 3. In chemical nomenclature, it is classified as a fluorone derivative .
The structural representation can be expressed through various chemical notations:
| Notation Type | Representation |
|---|---|
| SMILES | C1=C2C=C(C(=O)C(=C2OC3=C(C(=C(C=C31)I)O)I)I)I |
| InChI | InChI=1S/C13H4I4O3/c14-6-2-4-1-5-3-7(15)11(19)9(17)13(5)20-12(4)8(16)10(6)18/h1-3,18H |
| InChIKey | KBKHBHIMPFUQBK-UHFFFAOYSA-N |
This molecular structure features a planar arrangement with the iodine atoms positioned to maximize distance between them, reducing steric hindrance .
Nomenclature and Alternative Identifiers
The compound is known by several synonyms and identifiers, reflecting its various applications and historical naming conventions.
Common Synonyms and Trade Names
| Synonym/Trade Name | Source |
|---|---|
| 2,4,5,7-TETRAIODO-6-HYDROXY-3-FLUORONE | |
| H-NU 535 | |
| TIHF | |
| 6-hydroxy-2,4,5,7-tetraiodoxanthen-3-one | |
| 3H-Xanthen-3-one,6-hydroxy-2,4,5,7-tetraiodo- |
These various nomenclatures highlight the compound's structural features and its classification as both a xanthene and fluorone derivative .
Chemical Synthesis and Production
The synthesis of 6-Hydroxy-2,4,5,7-tetraiodo-3H-xanthen-3-one typically involves iodination reactions on a xanthene scaffold.
General Synthetic Approach
Based on related compounds' synthesis methods, the preparation of 6-Hydroxy-2,4,5,7-tetraiodo-3H-xanthen-3-one likely involves:
-
Starting with a xanthene or fluorone core structure
-
Controlled iodination to add iodine atoms at the 2,4,5,7 positions
-
Careful oxidation and functional group manipulation to establish the hydroxyl and ketone groups
Patents related to similar compounds describe a two-stage process involving cyclization followed by iodination to produce tetraiodinated xanthene derivatives .
Applications and Uses
6-Hydroxy-2,4,5,7-tetraiodo-3H-xanthen-3-one has various applications, primarily as a precursor or component in larger molecules with commercial importance.
Role in Colorant Production
The compound's primary significance lies in its structural relationship to commercially important dyes:
-
As a potential intermediate in the synthesis of food colorants like erythrosine (FD&C Red No. 3)
-
As a structural component in fluorescent dyes and indicators
Research Applications
The compound's iodinated structure makes it potentially useful in specialized research contexts:
-
As a model compound for studying iodinated organic molecules
-
In spectroscopic studies due to its chromophoric properties
-
As a synthetic precursor in the preparation of more complex iodinated compounds
Physical Properties and Characterization
The physical properties of 6-Hydroxy-2,4,5,7-tetraiodo-3H-xanthen-3-one reflect its complex structure and halogenation pattern.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume